REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[C:5]([Br:11])=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[CH3:12][O:13][CH2:14]Cl>C1COCC1>[Br:11][C:5]1[C:6]([O:10][CH2:12][O:13][CH3:14])=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3] |f:0.1|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1)O)Br
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred until the evolution of gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 60° C. for a further 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the THF is removed in vacuo
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with 300 ml of 0.1N NaOH each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 300 ml of saturated sodium chloride solution, dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC=C1OCOC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |